molecular formula C12H11N3 B569391 5-methyl-2-pyrazol-1-yl-1H-indole CAS No. 1256246-38-4

5-methyl-2-pyrazol-1-yl-1H-indole

Cat. No. B569391
M. Wt: 197.241
InChI Key: LJVKTBSNTUPMSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-methyl-2-pyrazol-1-yl-1H-indole” is a compound that contains a pyrazole ring attached to an indole ring . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The pyrazole ring is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of “5-methyl-2-pyrazol-1-yl-1H-indole” consists of a pyrazole ring attached to an indole ring . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The pyrazole ring is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

The specific chemical reactions involving “5-methyl-2-pyrazol-1-yl-1H-indole” are not detailed in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-methyl-2-pyrazol-1-yl-1H-indole” are not detailed in the available literature .

Scientific Research Applications

  • Anticancer Agents : Novel indole derivatives linked to the pyrazole moiety have shown significant anticancer activity against various human cancer cell lines, including colorectal, breast, liver, and lung carcinoma. Compounds like 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide demonstrated excellent anticancer inhibition, particularly against liver carcinoma (Hassan et al., 2021).

  • Molecular Docking Studies : Synthesized compounds, such as 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, have been studied for binding interactions with target proteins like EGFR, indicating potential applications in drug discovery (Reddy et al., 2022).

  • Synthesis of Potential Anticancer Agents : Indolyl pyrazole scaffolds have been synthesized as potential anticancer agents, with some derivatives showing moderate activity against lung cancer cell lines (Gaddam et al., 2020).

  • Antibacterial and Anticancer Agents : Novel indole analogs, such as 5-substituted-1-methyl/ethyl-3-((5-methyl-1-(morpholino/piperazinmethyl)-1H-pyrazol-3-yl)-imino)indolin-2-one, have shown promising antibacterial and anticancer properties (Padmaja et al., 2022).

  • Evaluation of Cancer Inhibitory Activity : Derivatives like 4-[indol-3-yl-Methylene]-1H-pyrazol-5(4H)-one have been evaluated for their antitumor activity against various cancer cells, suggesting their potential as lung cancer inhibitory agents (Jing et al., 2012).

  • Pyrazolinyl-Indole Derivatives as EGFR Inhibitors : Pyrazolinylindoles have demonstrated cytotoxic activities against multiple cancer types and have been studied as potential epidermal growth factor receptor (EGFR) inhibitors (Khalilullah et al., 2022).

  • Antihyperglycemic Activity : Certain pyrazoles containing indole and thiazole motifs have shown significant antihyperglycemic activity, presenting potential therapeutic applications for diabetes (Sravanthi et al., 2017).

  • Tubulin Polymerization Inhibitors : 1-methyl-1H-indole-pyrazoline hybrids have been evaluated as potential tubulin polymerization inhibitors, showing potent inhibitory effects on cancer cell growth (Zhang et al., 2016).

Safety And Hazards

The safety and hazards associated with “5-methyl-2-pyrazol-1-yl-1H-indole” are not detailed in the available literature .

properties

IUPAC Name

5-methyl-2-pyrazol-1-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-9-3-4-11-10(7-9)8-12(14-11)15-6-2-5-13-15/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVKTBSNTUPMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole

Citations

For This Compound
1
Citations
S Deslandes, D Lamoral-Theys, C Frongia… - European journal of …, 2012 - Elsevier
A series of pyrrolic analogs and two series of regioisomeric pyrazolic analogs of the marine alkaloids granulatimide and isogranulatimide were prepared. The synthesis of the two first …
Number of citations: 32 www.sciencedirect.com

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